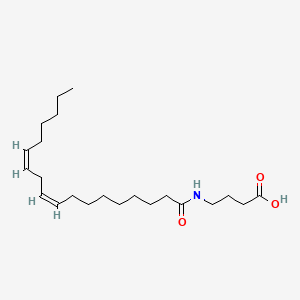
(Z,Z)-4-((1-Oxo-9,12-octadecadienyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Linoleoyl gaba, also known as gabalid or gaba linoleamide, belongs to the class of organic compounds known as gamma amino acids and derivatives. These are amino acids having a (-NH2) group attached to the gamma carbon atom. N-Linoleoyl gaba is considered to be a practically insoluble (in water) and relatively neutral molecule.
Wissenschaftliche Forschungsanwendungen
Linoleic Acid Derivatives and Inflammation
Linoleic acid (LA) derivatives, including hydroxyoctadecadienoic acids and oxo-octadecadienoic acids, play a crucial role in regulating inflammation, which is relevant to metabolic syndrome and cancer. These derivatives impact airway and vascular smooth muscle function, pain sensitivity, and steroid hormone regulation. They influence cell adhesion molecules and transcription factors, which are pivotal in inflammatory processes. This understanding opens avenues for novel pharmacological interventions to modulate inflammation beneficially (Vangaveti et al., 2016).
Amino Acid-Functionalized Quantum Dots
The functionalization of carbon-based quantum dots with amino acids enhances their electronic and optical properties. This improvement is promising for fabricating optoelectronic devices, suggesting a broad range of applications in sensors and energy storage systems. Such innovations highlight the potential of amino acid-functionalized quantum dots in various technological domains, encouraging further exploration into their applications (Ravi et al., 2021).
Methionine Sources and Bioefficacy
Research comparing 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) explores their chemical, metabolic, and nutritional aspects, providing insight into their relative bioefficacy in monogastric animals. This comparison informs nutritional strategies and enhances understanding of methionine supplementation's effects on animal health and growth, supporting the development of efficient feed formulations (Vázquez-Añón et al., 2017).
Conjugated Linoleic Acid and Anti-Inflammatory Mechanisms
Conjugated linoleic acid (CLA) exhibits various health benefits, including anti-inflammatory properties, by modulating gene expression through peroxisome proliferator-activated receptors and influencing eicosanoid synthesis. These mechanisms suggest CLA's potential in treating inflammatory conditions and highlight the need for further research to develop CLA-based nutritional therapies for inflammation-related diseases (Bassaganya-Riera et al., 2002).
Branched Polymers from Poly(amino acids)
Highly branched polymers based on poly(amino acid)s, such as poly(L-lysine) and poly(L-glutamic acid), are investigated for biomedical applications, including drug and gene delivery. The unique properties of these polymers, derived from their branched structures, offer promising platforms for developing advanced therapeutic delivery systems, emphasizing the role of amino acid-based polymers in future medical innovations (Thompson & Scholz, 2021).
Eigenschaften
CAS-Nummer |
84393-31-7 |
|---|---|
Molekularformel |
C22H39NO3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
4-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h6-7,9-10H,2-5,8,11-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9- |
InChI-Schlüssel |
YGFYZZQGVSUXJE-HZJYTTRNSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCCC(=O)O |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCCC(=O)O |
Synonyme |
GABA linoleamide GABA-linoleamide gabalid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



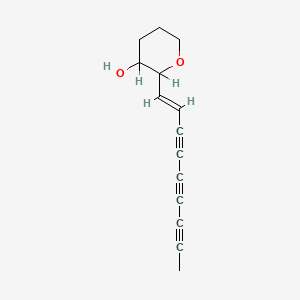
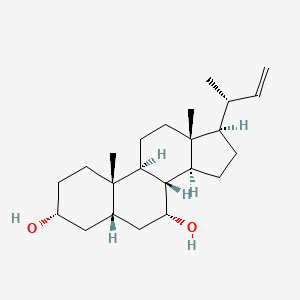
![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)
![4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)
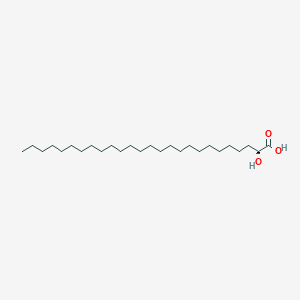
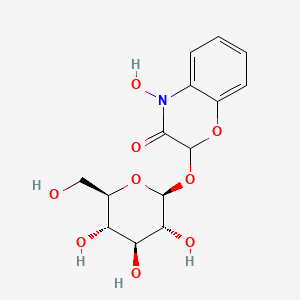
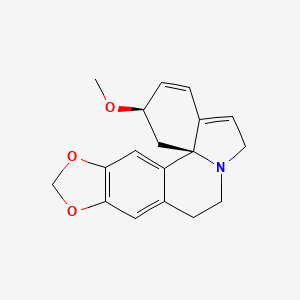

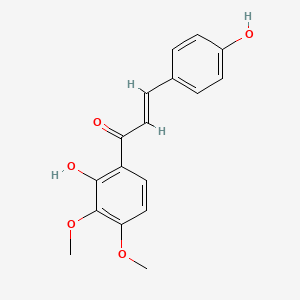
![2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid](/img/structure/B1235513.png)
![4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-](/img/structure/B1235515.png)
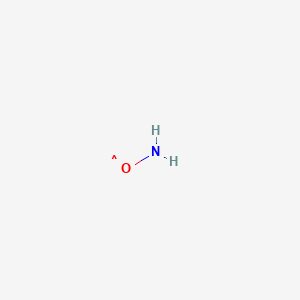

![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1235520.png)